molecular formula C20H23N3O4 B4180698 1-(4-methoxy-3-nitrobenzoyl)-4-(2-phenylethyl)piperazine

1-(4-methoxy-3-nitrobenzoyl)-4-(2-phenylethyl)piperazine

Cat. No. B4180698
M. Wt: 369.4 g/mol
InChI Key: SJSOACCGNLCIJQ-UHFFFAOYSA-N
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Description

1-(4-methoxy-3-nitrobenzoyl)-4-(2-phenylethyl)piperazine, also known as MNPP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MNPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The precise mechanism of action of 1-(4-methoxy-3-nitrobenzoyl)-4-(2-phenylethyl)piperazine is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. 1-(4-methoxy-3-nitrobenzoyl)-4-(2-phenylethyl)piperazine has been shown to bind to dopamine receptors and inhibit dopamine release, which may contribute to its antipsychotic effects. It has also been shown to modulate the activity of serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and physiological effects:
1-(4-methoxy-3-nitrobenzoyl)-4-(2-phenylethyl)piperazine has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce seizure activity and increase GABA levels in the brain, which may contribute to its anticonvulsant effects. 1-(4-methoxy-3-nitrobenzoyl)-4-(2-phenylethyl)piperazine has also been shown to increase levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

1-(4-methoxy-3-nitrobenzoyl)-4-(2-phenylethyl)piperazine has several advantages for lab experiments, including its relatively low toxicity and high potency. However, 1-(4-methoxy-3-nitrobenzoyl)-4-(2-phenylethyl)piperazine has limited solubility in water and may require the use of organic solvents for administration. 1-(4-methoxy-3-nitrobenzoyl)-4-(2-phenylethyl)piperazine may also have limited bioavailability and may require modifications to improve its pharmacokinetic profile.

Future Directions

Future research on 1-(4-methoxy-3-nitrobenzoyl)-4-(2-phenylethyl)piperazine may focus on its potential as a treatment for neurological and psychiatric disorders, including epilepsy, depression, and anxiety. Additional studies may investigate the mechanism of action of 1-(4-methoxy-3-nitrobenzoyl)-4-(2-phenylethyl)piperazine and its effects on neurotransmitter systems in the brain. Further modifications to the structure of 1-(4-methoxy-3-nitrobenzoyl)-4-(2-phenylethyl)piperazine may also be explored to improve its pharmacokinetic profile and increase its bioavailability. Overall, 1-(4-methoxy-3-nitrobenzoyl)-4-(2-phenylethyl)piperazine has shown promise as a potential therapeutic agent and warrants further investigation in scientific research.

Scientific Research Applications

1-(4-methoxy-3-nitrobenzoyl)-4-(2-phenylethyl)piperazine has been studied for its potential pharmacological properties, including its anticonvulsant, antidepressant, and anxiolytic effects. It has also been investigated for its potential as a dopamine receptor antagonist and as a modulator of serotonin and norepinephrine neurotransmission. 1-(4-methoxy-3-nitrobenzoyl)-4-(2-phenylethyl)piperazine has shown promising results in animal models and may have potential for the treatment of neurological and psychiatric disorders.

properties

IUPAC Name

(4-methoxy-3-nitrophenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-27-19-8-7-17(15-18(19)23(25)26)20(24)22-13-11-21(12-14-22)10-9-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSOACCGNLCIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-3-nitrophenyl)[4-(2-phenylethyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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